5-Bromo-3-(trifluoromethyl)pyrazin-2-amine
Overview
Description
5-Bromo-3-(trifluoromethyl)pyrazin-2-amine is a heterocyclic compound with the molecular formula C5H3BrF3N3 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an amine group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethyl)pyrazin-2-amine typically involves the bromination of 3-(trifluoromethyl)pyrazin-2-amine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-3-(trifluoromethyl)pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
- 3-Amino-2-bromo-6-(trifluoromethyl)pyridine
Uniqueness
5-Bromo-3-(trifluoromethyl)pyrazin-2-amine is unique due to the combination of its bromine and trifluoromethyl groups on a pyrazine ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
5-bromo-3-(trifluoromethyl)pyrazin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)3(12-2)5(7,8)9/h1H,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSRFZMFVWYOPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265544 | |
Record name | 5-Bromo-3-(trifluoromethyl)-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360552-59-5 | |
Record name | 5-Bromo-3-(trifluoromethyl)-2-pyrazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1360552-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-(trifluoromethyl)-2-pyrazinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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